Vorapaxar metabolite M16
Description
Contextualization within Vorapaxar (B1682261) Metabolic Pathways
Vorapaxar is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2. ebmconsult.comwikipedia.orgnih.govrxlist.comnih.govnih.govcymitquimica.com This process leads to the formation of multiple metabolites. The main metabolic routes for vorapaxar include carbamate (B1207046) hydrolysis, which results in the predominant inactive metabolite in excreta, M19 (an amine metabolite), and oxidation, which produces the major circulating active metabolite, M20 (a monohydroxy metabolite). ebmconsult.comrxlist.comnih.govfda.gov
Table 1: Key Metabolites of Vorapaxar
| Metabolite | Designation | Type | Role |
| M19 | Amine metabolite | Inactive | Predominant metabolite in excreta ebmconsult.comrxlist.comfda.govdrugbank.com |
| M20 | Monohydroxy metabolite | Active | Major active circulating metabolite ebmconsult.comrxlist.comnih.govfda.gov |
| M16 | Carboxylic acid metabolite | Minor metabolite | Contributes to the overall metabolic profile fda.govfda.gov |
Significance of Metabolite Elucidation in Drug Discovery and Development Research
The thorough identification and characterization of all metabolites, including minor ones like M16, is a cornerstone of modern drug discovery and development. bohrium.comcriver.comthermofisher.com This process, known as metabolite elucidation, provides critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. criver.com Understanding the complete metabolic fate of a drug is essential for several reasons:
Predicting Drug Interactions: Knowledge of the enzymes responsible for metabolism helps in predicting potential drug-drug interactions. creative-proteomics.com For instance, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter vorapaxar's plasma concentrations. wikipedia.orgnih.govnih.govnih.govdrugs.com
Identifying Metabolic "Soft Spots": In early drug discovery, metabolic profiling helps identify parts of a molecule that are susceptible to rapid breakdown, guiding the design of more stable and effective compounds. criver.comthermofisher.com
Comprehensive Safety Assessment: It is crucial to understand if any metabolites are pharmacologically active or potentially toxic. criver.com This ensures that the safety profile of a drug is fully characterized.
In essence, the study of minor metabolites such as M16, while they may not be the primary drivers of a drug's efficacy or clearance, contributes to a holistic understanding that is vital for regulatory approval and safe clinical use. bohrium.comcriver.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
618385-66-3 |
|---|---|
Molecular Formula |
C29H31FN2O6 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamoyloxy]acetic acid |
InChI |
InChI=1S/C29H31FN2O6/c1-16-27-24(10-7-21-6-5-18(14-31-21)17-3-2-4-20(30)11-17)23-9-8-22(32-29(36)37-15-26(33)34)12-19(23)13-25(27)28(35)38-16/h2-7,10-11,14,16,19,22-25,27H,8-9,12-13,15H2,1H3,(H,32,36)(H,33,34)/b10-7+/t16-,19+,22-,23-,24+,25-,27+/m1/s1 |
InChI Key |
MWFWHICQILZXSQ-XMEGWQNCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3C[C@@H](CC[C@H]3[C@@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)NC(=O)OCC(=O)O)C(=O)O1 |
Canonical SMILES |
CC1C2C(CC3CC(CCC3C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)NC(=O)OCC(=O)O)C(=O)O1 |
Origin of Product |
United States |
Analytical Methodologies for Vorapaxar Metabolite M16 Elucidation and Quantification
Chromatographic Separation Techniques for Metabolite Analysis
Chromatographic techniques are indispensable for isolating metabolites from complex biological matrices such as plasma, urine, and feces. The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone of metabolite analysis due to its high resolution and versatility. For metabolites of a drug like Vorapaxar (B1682261), reversed-phase HPLC is a common approach. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is achieved by gradually increasing the organic solvent concentration in the mobile phase (gradient elution), which allows for the sequential elution of compounds with varying polarities.
Key HPLC Parameters for Metabolite Separation:
| Parameter | Typical Conditions |
| Column | Reversed-phase (e.g., C18, C8), 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase | A: Aqueous buffer (e.g., ammonium (B1175870) formate, formic acid) B: Organic solvent (e.g., acetonitrile, methanol) |
| Elution | Gradient elution to resolve compounds with a wide range of polarities |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV, Diode Array Detector (DAD), or Mass Spectrometry (MS) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the detection and quantification of drug metabolites. The LC system separates the metabolites, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio (m/z). This technique offers high sensitivity and selectivity, making it ideal for analyzing low-concentration metabolites in complex biological samples.
For quantitative analysis, a stable isotope-labeled internal standard of the analyte is often used to ensure accuracy and precision. The method is validated for parameters such as linearity, accuracy, precision, and sensitivity.
Spectrometric Characterization Approaches for Structural Identification
Once a potential metabolite is isolated, various spectrometric techniques are employed to elucidate its chemical structure.
High-Resolution Mass Spectrometry (HRMS) in Metabolite Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. This information is critical in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas) and in proposing potential metabolic transformations, such as hydroxylation, demethylation, or glucuronidation.
Tandem Mass Spectrometry (MS/MS) for Metabolite Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific metabolite ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). By comparing the fragmentation pattern of the metabolite to that of the parent drug, researchers can pinpoint the site of metabolic modification on the molecule. This detailed structural information is crucial for understanding the metabolic fate of a drug.
Hypothetical MS/MS Fragmentation Analysis for a Vorapaxar Metabolite:
| Precursor Ion (m/z) | Proposed Modification | Key Fragment Ions (m/z) | Interpretation |
| [M+H]+ of Metabolite | e.g., Hydroxylation (+16 Da) | Fragments corresponding to unmodified parts of the parent drug | Confirms the core structure is intact |
| Fragments showing a mass shift of +16 Da | Localizes the site of hydroxylation |
Radiometric Detection Methods in Metabolism Studies
Techniques such as Accelerator Mass Spectrometry (AMS) can be used to detect very low levels of radioactivity, providing a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the drug and all its metabolites. This approach ensures that no major metabolic pathways are overlooked, although it does not provide structural information on its own. The combination of radiometric detection with chromatographic and spectrometric methods allows for a complete profile of a drug's metabolism.
Application of Carbon-14 ([14C])-Labeled Vorapaxar in Metabolite Profiling
The use of radiolabeled compounds, such as Carbon-14 ([¹⁴C])-labeled Vorapaxar, is a standard and crucial technique in drug metabolism studies. This methodology allows for the tracing and identification of all metabolites derived from a parent drug, irrespective of their structure or concentration. In the context of Voraparax metabolism, a study utilizing [¹⁴C]-Vorapaxar would enable researchers to track the distribution, metabolism, and excretion of the drug and all its subsequent metabolites, including M16.
The general process involves administering a single dose of [¹⁴C]-Vorapaxar to subjects, followed by the collection of biological samples (e.g., plasma, urine, and feces) over a period of time. These samples are then analyzed to detect and quantify the radioactivity, providing a comprehensive profile of all drug-related material. Techniques such as liquid scintillation counting are employed for the quantification of total radioactivity, while chromatographic methods coupled with radiometric detection are used to separate and identify individual metabolites.
While specific data from such studies detailing the profile of M16 is not publicly available, this approach remains the gold standard for the definitive elucidation of all metabolic products of Vorapaxar.
Bioanalytical Method Validation for Quantitative Metabolite Research
For the quantitative analysis of any drug metabolite in biological matrices, a robust and validated bioanalytical method is essential. Such a method ensures the reliability, reproducibility, and accuracy of the obtained concentration data. The validation process is guided by regulatory agencies and typically involves the assessment of several key parameters.
For a hypothetical bioanalytical method for Vorapaxar metabolite M16, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, the following validation parameters would be critical:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte (M16) in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels.
Calibration Curve: A calibration curve is generated to establish the relationship between the instrument response and the concentration of the analyte. The linearity and range of this curve are critical for accurate quantification.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably and accurately measured.
Matrix Effect: The influence of the biological matrix on the ionization and detection of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Table 1: Representative Bioanalytical Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (CV%) | ≤15% (≤20% at the LLOQ). |
| Linearity (r²) | ≥0.99 |
| Matrix Factor | CV ≤15% |
| Stability | Analyte concentration within ±15% of the initial concentration. |
This table represents typical acceptance criteria for bioanalytical method validation and is not based on specific data for this compound.
Despite a comprehensive search for information regarding the specific vorapaxar metabolite designated as M16, no publicly available data detailing its metabolic pathways, enzymatic biotransformation, or specific formation routes could be located.
Vorapaxar is known to be primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP3A4 and, to a lesser extent, CYP2J2. This metabolic activity results in the formation of several metabolites, with the most well-documented being M19 and M20. M20 is a major circulating metabolite that is pharmacologically active, while M19 is the predominant metabolite found in feces.
However, specific details regarding a metabolite named M16, including its chemical structure, whether it is a carboxylic acid metabolite, and the precise enzymatic processes leading to its formation, are not described in the available scientific literature based on the conducted searches. Information on oxidative or hydrolytic biotransformation mechanisms specifically leading to a metabolite identified as M16 is also absent.
Consequently, an article focusing solely on the chemical compound “this compound” as per the requested outline cannot be generated due to the lack of available scientific information on this specific entity.
Metabolic Pathways and Enzymatic Biotransformation of Vorapaxar Leading to M16
Phase II Conjugation Pathways of Vorapaxar (B1682261) Metabolites
Following Phase I biotransformation, which typically involves oxidation, reduction, or hydrolysis, drug metabolites can undergo Phase II conjugation reactions. These processes involve the attachment of endogenous molecules to the metabolite, which generally increases its water solubility and facilitates its excretion from the body. The primary Phase II pathways include glucuronidation and sulfation.
Glucuronidation of Hydroxylated Vorapaxar Metabolites
Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is transferred from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). For a compound like Vorapaxar, hydroxylated metabolites formed during Phase I metabolism would be likely candidates for glucuronidation. While specific data on the glucuronidation of precursors to M16 are not detailed in the available literature, it is a common pathway for hydroxylated drug metabolites.
Sulfation of Hydroxylated Vorapaxar Metabolites
Sulfation is another significant Phase II conjugation reaction wherein a sulfonate group is added to a hydroxyl or amine group of a substrate. This process is mediated by sulfotransferase (SULT) enzymes. Similar to glucuronidation, hydroxylated metabolites of Vorapaxar are potential substrates for sulfation. This reaction would also enhance the water solubility of the metabolites, aiding in their elimination.
Comparative Analysis of Proposed Metabolic Pathways in In Vitro and In Vivo Systems
The metabolism of a drug can vary between laboratory-based in vitro systems (such as liver microsomes or hepatocytes) and living organisms (in vivo). Understanding these differences is crucial for accurately predicting a drug's metabolic fate in humans.
In vivo studies in humans have provided quantitative data on the excretion of Vorapaxar and its metabolites. Following a single oral administration of radiolabeled Vorapaxar, the carboxylic acid metabolite M16 was identified in both urine and feces. nih.gov This confirms that the formation of M16 is a relevant metabolic pathway in humans.
The following table summarizes the percentage of the administered dose of Vorapaxar excreted as metabolite M16 in humans, based on in vivo data from a mass balance study. nih.gov
| Metabolite | % of Dose in Urine | % of Dose in Feces |
| M16 (Carboxylic acid metabolite) | 0.41 | 2.30 |
In Vitro Research Models for Vorapaxar Metabolite M16 Studies
Hepatic Microsomal Incubation Systems for Phase I Metabolism Studies
Hepatic microsomes are subcellular fractions of the liver endoplasmic reticulum and are a primary tool for investigating Phase I metabolic reactions. These preparations are enriched with cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for the oxidative metabolism of most drugs.
Detailed Research Applications:
Reaction Phenotyping: To identify the specific CYP enzymes responsible for the formation of a metabolite like M16, vorapaxar (B1682261) would be incubated with a panel of human liver microsomes. Correlation analysis between the rate of M16 formation and the activity of specific CYP isoforms across multiple individual donor microsomes would indicate the key enzymes involved.
Enzyme Kinetics: Once the primary metabolizing enzymes are identified, kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for the formation of M16 can be determined. This data is crucial for predicting the metabolite's formation rate at different substrate concentrations.
Inhibition Studies: The potential for vorapaxar or its metabolite M16 to inhibit major CYP enzymes can be assessed using hepatic microsomes. This is a critical step in predicting potential drug-drug interactions.
| Parameter | Description | Relevance for M16 Studies |
| K_m (Michaelis-Menten Constant) | Substrate concentration at which the reaction rate is half of V_max. | Indicates the affinity of the metabolizing enzyme for vorapaxar in the formation of M16. |
| V_max (Maximum Velocity) | The maximum rate of the enzymatic reaction. | Represents the maximum rate of M16 formation. |
| CL_int (Intrinsic Clearance) | V_max / K_m | A measure of the intrinsic capacity of the liver to metabolize a drug to a specific metabolite. |
S9 Fraction and Hepatocyte Incubation Models for Comprehensive Biotransformation Analysis
While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions. The S9 fraction, which contains both microsomal and cytosolic components, and intact hepatocytes, offer a more complete picture of a drug's biotransformation.
Detailed Research Applications:
Phase II Metabolism: If M16 were to undergo further metabolism via conjugation pathways (e.g., glucuronidation, sulfation), S9 fractions supplemented with appropriate cofactors or, more effectively, cultured hepatocytes, would be the in vitro models of choice.
Metabolite Profiling: Incubation of vorapaxar with hepatocytes allows for a comprehensive identification of all metabolites formed, including both Phase I and Phase II products, in a more physiologically relevant environment. This would confirm if M16 is a primary, secondary, or minor metabolite.
Transporter Interactions: Hepatocytes are also equipped with uptake and efflux transporters, which can influence the intracellular concentration of a drug and its metabolites. Studying M16 in hepatocytes can provide initial insights into its potential as a substrate for these transporters.
| In Vitro Model | Advantages for M16 Studies | Limitations |
| S9 Fraction | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. | Lacks the cellular organization and transporter functions of intact cells. |
| Hepatocytes | Gold standard for in vitro metabolism; contains a full complement of metabolic enzymes and transporters in a cellular context. | Can have limited viability and activity over longer incubation periods. |
Recombinant Enzyme Systems for Specific Metabolic Enzyme Characterization
To unequivocally identify the enzyme(s) responsible for the formation of a metabolite, recombinant enzyme systems are utilized. These are typically insect or bacterial cells that have been genetically engineered to express a single human drug-metabolizing enzyme, such as a specific CYP isoform.
Detailed Research Applications:
Confirmation of CYP Involvement: By incubating vorapaxar with a panel of individual recombinant human CYP enzymes, the specific isoform(s) responsible for the formation of M16 can be definitively identified.
Mechanistic Studies: Recombinant systems are ideal for detailed mechanistic studies of enzyme-substrate interactions without the confounding presence of other metabolic enzymes.
Cellular Models for Metabolic Pathway Investigation
Beyond primary hepatocytes, various immortalized cell lines can be used to investigate specific aspects of metabolic pathways.
Detailed Research Applications:
Engineered Cell Lines: Cell lines can be engineered to overexpress specific metabolic enzymes or transporters to study their role in the disposition of M16.
Toxicity Screening: Cellular models can be used for early-stage screening of any potential cytotoxicity of the M16 metabolite.
In Vivo Animal Model Investigations of Vorapaxar Metabolism and M16 Disposition
Following a comprehensive review of publicly available scientific literature, including preclinical studies and regulatory submissions, there is no specific information available regarding a vorapaxar metabolite designated as "M16." The primary metabolites of vorapaxar identified in in vivo and in vitro studies are M19 and M20.
Therefore, it is not possible to provide an article on "Vorapaxar metabolite M16" that adheres to the requested outline and focuses solely on this specific compound. The subsequent sections of the requested article cannot be generated without foundational information identifying M16 and detailing its investigation in animal models.
Based on a thorough review of the available search results, it is not possible to generate the requested article focusing on "this compound." The provided search results and further targeted inquiries did not yield any specific information regarding a metabolite of vorapaxar designated as M16.
The existing literature extensively discusses the metabolism of vorapaxar, primarily identifying Cytochrome P450 (CYP) 3A4 and CYP2J2 as the key enzymes involved in its biotransformation. The major documented metabolites are M20 (a pharmacologically active metabolite) and M19. However, there is no mention or data related to a metabolite named M16.
Therefore, content for the specified outline sections cannot be generated:
Mechanistic Investigations of Vorapaxar Metabolism Affecting M16 Formation
Quantitative Contribution of Individual Enzymes to Vorapaxar (B1682261) Metabolite M16 Formation:Without any data on the existence of M16, a quantitative analysis of its formation is impossible.
Given the strict instructions to focus solely on "Vorapaxar metabolite M16" and not introduce information outside the explicit scope, the article cannot be written. Providing information on other metabolites (such as M19 or M20) would directly violate the user's instructions.
Future Directions in Vorapaxar Metabolite M16 Research
Advanced Computational Modeling for Metabolite Prediction and Pathway Analysis
The prediction of metabolic pathways through computational, or in silico, models represents a paradigm shift in preclinical drug development, offering the potential to anticipate metabolic products before they are identified in laboratory studies. news-medical.neteurekaselect.comresearchgate.net For a compound like Vorapaxar (B1682261), which is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4, computational tools can be invaluable in predicting the formation of metabolites like M16. nih.govnih.gov
Future research in this area will likely involve the application of sophisticated algorithms and machine learning techniques to refine the prediction of Vorapaxar's metabolic fate. nih.gov These models integrate a vast array of data, including the chemical structure of the parent drug, known metabolic reactions, and the substrate specificity of metabolizing enzymes. By simulating the interaction of Vorapaxar with hepatic enzymes, these models can generate a list of probable metabolites, including their likely structures and sites of metabolism. nih.gov
Table 1: In Silico Tools for Metabolite Prediction
| Tool Type | Description | Application to Vorapaxar Metabolite M16 |
|---|---|---|
| Rule-based Systems | Utilize a predefined set of biotransformation rules to predict metabolites. | Can predict common phase I and phase II metabolites of Vorapaxar based on its chemical structure. |
| Machine Learning Models | Employ algorithms trained on large datasets of known metabolic reactions to predict novel metabolites. | May identify less common or novel metabolic pathways leading to the formation of M16. |
| Quantum Mechanics/Molecular Dynamics | Simulate the interaction between the drug and the enzyme at an atomic level. | Can provide detailed insights into the binding affinity and reactivity of Vorapaxar with CYP3A4, elucidating the mechanism of M16 formation. |
These computational approaches not only aid in the early identification of potential metabolites but also help in prioritizing which metabolites to investigate further in in vitro and in vivo studies.
Metabolomics and Systems Biology Perspectives in Drug Metabolism Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the metabolic fate of drugs like Vorapaxar. nih.gov By applying metabolomics techniques, researchers can obtain a comprehensive snapshot of the metabolic changes that occur in response to drug administration. This "omics" approach is a cornerstone of systems biology, which seeks to understand the complex interactions within biological systems. nih.gov
In the context of this compound, a metabolomics-based approach would involve analyzing biological samples (e.g., plasma, urine, feces) from individuals treated with Vorapaxar using high-throughput analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This would allow for the detection and quantification of a wide range of metabolites simultaneously, potentially revealing the presence of previously uncharacterized metabolites like M16.
Future research will likely integrate metabolomics data with other "omics" data, such as genomics and proteomics, to build a more complete picture of Vorapaxar's metabolism. This systems biology approach can help to identify genetic variations that influence the formation of M16 and to understand the broader physiological impact of this metabolite.
Table 2: Metabolomics Workflow for M16 Identification
| Step | Description | Key Technologies |
|---|---|---|
| Sample Collection | Collection of biological fluids and tissues from preclinical models or clinical trial participants. | N/A |
| Metabolite Extraction | Isolation of small molecule metabolites from the biological matrix. | Liquid-liquid extraction, solid-phase extraction. |
| Data Acquisition | Analysis of the extracted metabolites to generate a metabolic profile. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectroscopy. |
| Data Analysis | Statistical analysis and bioinformatics to identify and quantify metabolites, including M16. | Multivariate statistical analysis, pathway analysis software. |
Characterization of Novel or Minor Vorapaxar Metabolites
While major metabolites of Vorapaxar, such as M19 and M20, have been identified, the characterization of minor or novel metabolites remains an important area of research. nih.govnih.gov These less abundant metabolites could still have pharmacological activity or contribute to off-target effects. The process of identifying and characterizing a novel metabolite like M16 involves a combination of analytical and synthetic chemistry techniques. mdpi.com
The initial step is the detection of the potential metabolite in biological samples, typically using high-resolution mass spectrometry to determine its exact mass and elemental composition. mdpi.com Subsequently, tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information. To confirm the structure, the metabolite is often chemically synthesized and its properties are compared to the metabolite isolated from biological samples. Nuclear magnetic resonance (NMR) spectroscopy is a key technique for the definitive structural elucidation of these novel compounds. mdpi.com
Future efforts in this area will benefit from advances in analytical instrumentation, which offer greater sensitivity and resolution, enabling the detection of even very low-abundance metabolites. The integration of these advanced analytical techniques with sophisticated data analysis platforms will streamline the process of identifying and characterizing novel Vorapaxar metabolites.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Vorapaxar |
| This compound |
| Vorapaxar metabolite M19 |
| Vorapaxar metabolite M20 |
| Ketoconazole |
Q & A
Q. What analytical methodologies are recommended for the identification and quantification of Vorapaxar metabolite M16 in human plasma?
M16 can be identified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) , optimized for sensitivity and specificity to distinguish it from structurally similar metabolites (e.g., M19, M20). Stable isotope-labeled internal standards are critical for accurate quantification due to M16's low systemic exposure. Cross-validation with in vitro hepatic microsomal studies confirms its metabolic origin .
Q. Which cytochrome P450 isoforms are involved in the biotransformation of Vorapaxar to metabolite M16?
M16 formation involves CYP3A4 (primary) , CYP2C19 , CYP1A1 , and CYP1A2 , as shown in recombinant enzyme assays. This multi-isoform pathway contrasts with M20, which is primarily generated via CYP3A4 and CYP2J2. The involvement of CYP2C19 suggests potential pharmacogenetic variability in M16 production .
Q. How does the pharmacokinetic profile of M16 compare to other Vorapaxar metabolites like M19 and M20?
M16 is a minor metabolite with lower systemic exposure compared to M20 (~20% of parent drug exposure). Unlike M19 (the predominant fecal metabolite), M16’s elimination pathways remain less characterized. Population pharmacokinetic studies in diverse ethnic groups (e.g., Chinese vs. Western) show overlapping metabolite/parent ratios, suggesting conserved metabolic efficiency across populations .
Advanced Research Questions
Q. What experimental approaches can elucidate drug-drug interactions affecting M16 accumulation?
Coadministration studies with CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampin) should employ crossover designs with intensive pharmacokinetic sampling. For example, ketoconazole doubles Vorapaxar’s AUC , which may magnify M16 exposure. Separate phenotyping protocols are needed to assess CYP2C19’s role in M16 metabolism, particularly in patients with polymorphic CYP2C19 variants .
Q. What is the functional significance of M16 in Vorapaxar’s pharmacodynamic profile?
While M16 lacks direct antiplatelet activity, its role as a biomarker for metabolic capacity can be explored through population PK-PD modeling of phase III trial data (e.g., TRACER, TRA 2P-TIMI 50). Metabolomic profiling may link M16 levels to bleeding risk or interactions with active metabolites like M20. In vitro assays (e.g., platelet aggregation) can further clarify its pharmacodynamic inertness .
Q. What technical challenges exist in quantifying M16 compared to major metabolites?
M16’s low abundance requires ultra-sensitive LC-MS/MS methods (detection limits ≤0.1 ng/mL) and high-resolution mass spectrometry (HRMS) to resolve isobaric interferences. Matrix effects from plasma protein binding (≥99% for Vorapaxar ) necessitate acidified acetonitrile protein precipitation. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy aids structural confirmation and addresses co-elution challenges .
Q. How might inter-individual variability in CYP2C19 activity impact M16 exposure in clinical studies?
CYP2C19 polymorphisms (e.g., *2, *3 alleles) could reduce M16 formation in poor metabolizers. Pharmacogenetic sub-studies embedded in clinical trials should stratify participants by CYP2C19 genotype and correlate it with M16 plasma concentrations. This approach can clarify whether M16 serves as a surrogate marker for Vorapaxar’s overall metabolic fate .
Methodological Considerations
- Metabolite Identification Workflows : Use curated metabolomics databases (e.g., MetaboLights) for spectral matching and pathway annotation .
- Data Standardization : Adopt FAIR-compliant formats (e.g., mzML for mass spectrometry data) to ensure reproducibility and interoperability .
- Statistical Design : Incorporate longitudinal mixed-effects models to account for M16’s variable exposure in repeated-measures trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
